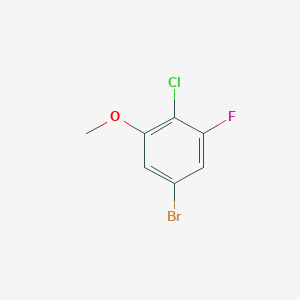

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-chloro-1-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXJTVPIAGWACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268407 | |

| Record name | 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261216-28-7 | |

| Record name | 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261216-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 5 Bromo 2 Chloro 1 Fluoro 3 Methoxybenzene Analogs

Electrophilic Aromatic Substitution (SEAr) Pathways

Influence of Substituents on Ring Reactivity and Regioselectivity

The substituents already present on the benzene ring profoundly influence both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). researchgate.net These effects are a combination of inductive and resonance effects. In analogs of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene, the directing effects of the four substituents must be considered to predict the outcome of SEAr reactions.

Substituents are classified as either activating or deactivating based on their ability to increase or decrease the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strong activating group. libretexts.org Although oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its ability to donate a lone pair of electrons to the aromatic ring through resonance (+R effect) is significantly stronger. openstax.orgquora.com This resonance donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This stabilization is most pronounced at the ortho and para positions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -F (Fluoro) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| -Cl (Chloro) | -I (Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| -Br (Bromo) | -I (Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

The mechanism of electrophilic aromatic substitution is often described as involving two key intermediates: the π-complex and the σ-complex (also known as the Wheland intermediate). lumenlearning.com

π-Complex: The initial interaction between the electrophile and the electron-rich aromatic ring leads to the formation of a π-complex. In this complex, the electrophile is weakly associated with the delocalized π-electron cloud of the benzene ring without the formation of a covalent bond. The formation of the π-complex is generally a rapid and reversible step.

In the case of anisole (B1667542) and its derivatives, the methoxy group can further stabilize the positive charge in the σ-complex when the electrophile attacks at the ortho or para positions, through an additional resonance structure where the oxygen atom bears the positive charge. youtube.com This explains the strong ortho, para-directing nature of the methoxy group.

The kinetic isotope effect (KIE) is a valuable tool for elucidating reaction mechanisms. It compares the rate of a reaction when a hydrogen atom is replaced by its heavier isotope, deuterium. A primary KIE (kH/kD > 1) is observed when the C-H bond is broken in the rate-determining step.

In most electrophilic aromatic substitution reactions, such as nitration and halogenation, the cleavage of the C-H bond occurs after the rate-determining step (the formation of the σ-complex). gla.ac.uk Consequently, these reactions typically exhibit no significant primary kinetic isotope effect (kH/kD ≈ 1). gla.ac.uk However, for some reactions, particularly those that are reversible, a small KIE may be observed. Iodination is a notable exception where a significant KIE is often seen, indicating that the C-H bond breaking is involved in the rate-determining step. gla.ac.uk For chlorination and bromination, the lack of a substantial KIE supports the two-step mechanism where the initial attack of the electrophile is the slow step. gla.ac.uk

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. libretexts.org This reaction proceeds via an addition-elimination mechanism, distinct from the SN1 and SN2 reactions of aliphatic compounds.

Activation by Electron-Withdrawing Groups

For an SNAr reaction to occur, the aromatic ring must be rendered sufficiently electron-deficient to be attacked by a nucleophile. libretexts.org This is achieved by the presence of one or more strong electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), or carbonyl groups. wikipedia.org Halogens, due to their electronegativity, also contribute to the electron deficiency of the ring, although to a lesser extent than nitro groups.

The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (typically a halide) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The negative charge of this complex is delocalized over the aromatic ring and, more importantly, onto the electron-withdrawing substituents, which helps to stabilize it. wikipedia.org The presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group is crucial for this stabilization. pearson.com In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.

| Factor | Influence on SNAr Reactivity | Reason |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens) | Increases Reactivity | Stabilize the negative charge of the Meisenheimer complex intermediate. wikipedia.org |

| Position of EWGs | Ortho/Para to Leaving Group is most effective | Allows for direct delocalization of the negative charge onto the EWG through resonance. pearson.com |

| Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Decreases Reactivity | Destabilize the negatively charged Meisenheimer complex. |

| Nature of Leaving Group | F > Cl > Br > I | The rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative atom at the substitution site. libretexts.org |

Addition-Elimination Mechanism (Meisenheimer Complexes)

The primary pathway for nucleophilic aromatic substitution (SNAr) in activated aromatic systems, such as analogs of this compound, is the addition-elimination mechanism. wikipedia.orgnih.gov This two-step process is distinct from SN1 and SN2 reactions, which typically occur at sp3 hybridized carbon centers. libretexts.orgyoutube.com The SNAr mechanism involves the initial addition of a nucleophile to the electron-deficient aromatic ring, followed by the elimination of a leaving group. libretexts.orglibretexts.org

The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group (e.g., a halogen). youtube.com This attack is facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which delocalize the negative charge of the intermediate. wikipedia.orglibretexts.org This initial addition step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. nih.govnih.govwikipedia.org This intermediate features a temporary loss of aromaticity and an sp3-hybridized carbon at the site of attack. nih.gov

The negative charge in the Meisenheimer complex is delocalized across the aromatic ring and, more significantly, onto the ortho- and para-positioned EWGs. libretexts.orgwikipedia.org For instance, in nitro-substituted aromatics, the charge is effectively stabilized by the nitro group, as depicted in resonance structures where the charge resides on the electronegative oxygen atoms. libretexts.org While the methoxy group in this compound is an electron-donating group, the cumulative inductive effect of the three halogen substituents renders the ring electron-deficient and thus susceptible to nucleophilic attack.

In the second step, the aromaticity of the ring is restored through the expulsion of the leaving group, typically a halide ion. libretexts.org The relative ability of halogens to act as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1/SN2 reactions. This is because the highly electronegative fluorine atom strongly activates the carbon for nucleophilic attack, and this effect on the first (rate-determining) step outweighs its poor leaving group ability in the second (fast) step.

In some cases, these intermediates are exceptionally stable and can be isolated and characterized. nih.govwikipedia.org Spirocyclic Meisenheimer complexes, formed via intramolecular SNAr reactions, are a notable example of such stable intermediates. nih.gov The stability and formation of the Meisenheimer complex are central to the SNAr pathway. nih.gov

Table 1: Key Features of the Addition-Elimination (SNAr) Mechanism

| Feature | Description |

| Mechanism Type | Two-step: Addition of nucleophile, then Elimination of leaving group. libretexts.orglibretexts.org |

| Rate-Determining Step | Typically the initial nucleophilic attack and formation of the Meisenheimer complex. mdpi.com |

| Intermediate | Resonance-stabilized anionic σ-complex (Meisenheimer Complex). nih.govwikipedia.org |

| Ring Hybridization | Changes from sp2 (aromatic) to sp3 at the point of attack in the intermediate, then back to sp2. nih.gov |

| Role of EWGs | Essential for activating the ring and stabilizing the negative charge of the intermediate. wikipedia.org |

| Leaving Group Trend | Reactivity is often F > Cl > Br > I, reflecting the influence on the rate-determining attack step. acsgcipr.org |

Benzyne and Aryne Intermediates

An alternative mechanism for nucleophilic aromatic substitution, distinct from the SNAr pathway, involves the formation of highly reactive aryne intermediates, such as benzyne. masterorganicchemistry.com This elimination-addition mechanism typically occurs with unactivated aryl halides under forcing conditions, such as reaction with a very strong base like sodium amide (NaNH2) or potassium amide (KNH2). masterorganicchemistry.comwiley-vch.de

The mechanism proceeds in two main steps:

Elimination : A strong base abstracts a proton from the position ortho to the leaving group (a halogen). This is followed by the elimination of the halide ion, resulting in the formation of a neutral but highly strained intermediate containing a formal triple bond within the benzene ring. This species is known as a benzyne or aryne. masterorganicchemistry.com

Addition : The nucleophile then attacks one of the two carbons of the "triple bond" in the benzyne intermediate. Subsequent protonation (usually from the solvent or a proton source) yields the final substitution product. masterorganicchemistry.com

A key characteristic of the benzyne mechanism is the potential for the incoming nucleophile to attach to either the carbon that originally bore the leaving group or the adjacent carbon. This can lead to a mixture of regioisomeric products, a phenomenon known as "cine-substitution". masterorganicchemistry.com

For an analog like this compound, generating a benzyne intermediate would require a very strong base to abstract one of the two available ring protons (at C4 or C6). For example, deprotonation at C4, followed by elimination of the bromide at C5, would yield a 2-chloro-1-fluoro-3-methoxybenzyne intermediate. Nucleophilic attack could then occur at either C4 or C5.

Modern methods for generating arynes under milder conditions have been developed, such as using 2-(trimethylsilyl)aryl triflates with a fluoride source or the thermal decomposition of benzenediazonium-2-carboxylate. wiley-vch.detcichemicals.com These methods expand the synthetic utility of arynes, allowing for their participation in cycloaddition reactions (e.g., with furan or anthracene) and multicomponent reactions. tcichemicals.comnih.govcore.ac.uk The structure of benzyne is highly strained; its "triple bond" is significantly weaker and longer (1.26 Å) than that of a typical alkyne (1.20 Å). masterorganicchemistry.com

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a specialized type of nucleophilic aromatic substitution where a hydrogen atom, rather than a halogen or other typical leaving group, is replaced. wikipedia.org This reaction is particularly effective in electron-deficient aromatic and heteroaromatic systems. organic-chemistry.org The VNS mechanism allows for the introduction of substituents onto aromatic rings at positions that might be unreactive in classical SNAr reactions. kuleuven.be

The key feature of VNS is the use of a carbanion nucleophile that bears a leaving group at the nucleophilic carbon center (Nu-LG). organic-chemistry.org The reaction proceeds through the following steps:

Addition : The carbanion adds to an electron-deficient carbon atom of the aromatic ring that is bonded to a hydrogen atom. This forms a negatively charged σ-adduct (a Meisenheimer-type complex). organic-chemistry.orgkuleuven.be

Elimination : A base then promotes a β-elimination of the leaving group (LG) from the intermediate adduct, along with the original hydrogen atom from the ring. This step restores the aromaticity of the ring. organic-chemistry.orgkuleuven.be

In this process, the leaving group on the nucleophile "vicariously" departs, enabling the net substitution of a hydrogen atom. organic-chemistry.org For the reaction to be successful, more than two equivalents of a strong base are typically required: one to generate the initial carbanion and another to facilitate the final elimination step. organic-chemistry.orgkuleuven.be

VNS reactions are often observed in nitroarenes, where the nitro group strongly activates the ring toward nucleophilic attack. wikipedia.org In halonitroarenes, VNS of a hydrogen atom is frequently faster than the SNAr of a halogen, demonstrating the kinetic favorability of attacking a C-H position. mdpi.comorganic-chemistry.org This provides a powerful method for C-C bond formation on aromatic rings. For an analog like this compound, VNS could potentially occur at the C4 or C6 positions if a sufficiently activating group were present on the ring.

Table 2: Comparison of Nucleophilic Substitution Mechanisms

| Mechanism | Key Feature | Typical Substrate | Product Outcome |

| SNAr | Addition-Elimination via Meisenheimer complex. libretexts.orgnih.gov | Activated aryl halide (ortho/para EWGs). wikipedia.org | Substitution at the original leaving group position. |

| Benzyne | Elimination-Addition via aryne intermediate. masterorganicchemistry.com | Unactivated aryl halide with strong base. wiley-vch.de | Can result in a mixture of regioisomers (cine-substitution). masterorganicchemistry.com |

| VNS | Substitution of a hydrogen atom. wikipedia.org | Electron-deficient arene (e.g., nitroarene). organic-chemistry.org | C-C or C-N bond formation at a former C-H position. |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Oxidative Nucleophilic Substitution of Hydrogen (ONSH), also referred to as SNAr-H, is another important mechanism for the direct functionalization of C-H bonds on electron-deficient aromatic rings. mdpi.com Similar to VNS, it begins with the addition of a nucleophile to a carbon atom bearing a hydrogen, forming a σH-adduct. mdpi.com

However, unlike VNS, the nucleophile in an ONSH reaction does not possess an inherent leaving group. Instead, the rearomatization of the σH-adduct is achieved by the action of an external oxidizing agent. mdpi.com The oxidant removes two electrons and a proton (formally a hydride ion, H-) from the intermediate, thereby restoring the aromatic system and forming the substitution product.

Nucleophilic Addition : A nucleophile attacks the electron-poor aromatic ring at a C-H position, forming the anionic σH-adduct. This step is often fast and reversible. mdpi.com

Oxidation : An external oxidizing agent removes the hydrogen from the sp3-hybridized carbon, along with an electron pair, to regenerate the aromatic ring. mdpi.comresearchgate.net

This method avoids the need for a pre-installed leaving group on the aromatic ring, making it an atom-economical approach to functionalization. The ONSH reaction is particularly useful for introducing substituents onto nitroarenes and other activated aromatic systems. researchgate.net The choice of oxidant is crucial for the success of the reaction.

Role of Solvents in SNAr Reactivity

The solvent plays a critical, non-passive role in determining the rate and outcome of nucleophilic aromatic substitution (SNAr) reactions. nih.gov Solvent effects are primarily due to the differential solvation of the reactants and the charged transition state/Meisenheimer complex. nih.govlibretexts.org Solvents are broadly categorized as polar aprotic and polar protic, each having distinct effects on SNAr reactivity.

Polar Aprotic Solvents : Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are excellent for SNAr reactions. acsgcipr.org They possess large dipole moments that can effectively solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile relatively "bare" and highly reactive. However, they are poor at solvating the anionic Meisenheimer complex. The significant rate increases observed when moving from protic to dipolar aprotic solvents are a hallmark of SNAr reactions. nih.govresearchgate.net

The choice of solvent can also influence the reaction mechanism itself. For instance, studies on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with anilines in methanol-DMSO mixtures showed a change in mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway as the nucleophile became more basic and the DMSO content increased. nih.gov

Table 3: Influence of Solvent Type on SNAr Reactions

| Solvent Type | Examples | Key Interaction | Effect on Nucleophile | Effect on Meisenheimer Complex | Overall Rate Effect |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-ion | Weakly solvated, highly reactive. acsgcipr.org | Weakly solvated. | Generally accelerates reaction. nih.gov |

| Polar Protic | Water, Methanol, Ethanol | Hydrogen bonding | Strongly solvated, less reactive. libretexts.org | Strongly stabilized. nih.gov | Generally slows reaction compared to aprotic. researchgate.net |

| Nonpolar | Toluene, Hexane | van der Waals | Poor solubility for ionic nucleophiles. | Poorly stabilized. | Generally very slow or no reaction. acsgcipr.org |

Site-Selective Nucleophilic Attack on Polyhalogenated Systems

In polyhalogenated aromatic systems like analogs of this compound, the position of nucleophilic attack is governed by the electronic effects of the various substituents. Achieving site-selectivity is a significant challenge due to the similar reactivity of multiple halogen substituents. nih.gov

The regioselectivity of SNAr reactions is determined by two main factors:

Stability of the Intermediate : The resulting Meisenheimer complex must be adequately stabilized. The negative charge is best stabilized when it is delocalized onto electron-withdrawing groups.

In polyfluoroarenes, for example, nucleophilic substitution often occurs para to an activating group like a nitro group. mdpi.com In the absence of a strongly activating group, the inherent electronic bias of the ring dictates selectivity. For instance, in polyhalogenated pyridines, the C2 and C4 positions are inherently more electrophilic due to the inductive effect of the ring nitrogen atom, making them preferential sites for nucleophilic attack. nih.gov

For a substrate like this compound, predicting the site of attack requires careful consideration of the competing effects:

Fluorine (at C1) : Being the most electronegative halogen, it is typically the best leaving group in SNAr reactions and strongly activates the C1 position for attack.

Chlorine (at C2) : Also a good leaving group and activates the C2 position.

Bromine (at C5) : A reasonable leaving group, activates the C5 position.

Methoxy Group (at C3) : This group is electron-donating by resonance but electron-withdrawing by induction. Its net effect can be complex, but it tends to direct nucleophilic attack away from its adjacent positions.

Computational studies are often employed to predict the regiochemistry of displacement in complex polyhalogenated substrates. nih.gov The interplay between the activation of the carbon center and the stability of the subsequent Meisenheimer complex ultimately determines the site of selective nucleophilic attack.

Free Radical Reactions of Halogenated Aromatics

Halogenated aromatic compounds can also participate in reactions involving free radical intermediates, although the mechanisms are fundamentally different from nucleophilic substitutions. These reactions are typically initiated by heat or UV light. wikipedia.orgstudymind.co.uk

One common free-radical reaction is the halogenation of alkyl side chains attached to an aromatic ring. studymind.co.uk The benzylic position (the carbon atom directly attached to the aromatic ring) is particularly susceptible to free radical attack because the resulting benzylic radical is resonance-stabilized by the aromatic ring. youtube.comlibretexts.org For example, reacting an alkylbenzene with a halogen (like Br2) in the presence of UV light or a radical initiator like N-bromosuccinimide (NBS) leads to the selective substitution of a benzylic hydrogen with a halogen. youtube.com This is a substitution reaction on the side chain, not on the aromatic ring itself.

Under more forcing conditions, such as in strong sunlight or with radical initiators, benzene and its derivatives can undergo free-radical addition reactions with halogens like chlorine or bromine. libretexts.orgmsu.edu In this process, the aromatic pi-system is destroyed, and halogen atoms add across the double bonds to form hexahalocyclohexane derivatives. libretexts.org

A third type of radical reaction is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. This is a chain reaction involving radical anions as intermediates and is distinct from both SNAr and free-radical addition. It can be a pathway for the substitution of halides on unactivated aromatic rings.

Finally, alkyl side-chains on halogenated aromatic rings can be susceptible to oxidative degradation under harsh conditions (e.g., hot KMnO4), a process that often involves radical intermediates at the benzylic position. libretexts.orgmsu.edu

Halogen Bonding Interactions and Their Influence on Reactivity

Halogen bonding is a noncovalent interaction where a halogen atom (X) acts as an electrophilic species, interacting with a nucleophilic region in another molecule. acs.org This phenomenon arises from an anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X bond (where R is the remainder of the molecule). mdpi.comunimi.it This positive σ-hole can then interact attractively with a Lewis base (electron donor). acs.org In analogs like this compound, the bromine and chlorine atoms are the primary potential halogen bond donors.

The strength of a halogen bond is highly tunable and depends on several factors. A key factor is the polarizability of the halogen atom, with the bond strength typically following the trend I > Br > Cl > F. nih.gov Another significant factor is the nature of the group to which the halogen is attached; electron-withdrawing groups enhance the positive character of the σ-hole, leading to stronger halogen bonds. nih.gov In the context of this compound analogs, the presence of other halogens (chloro and fluoro groups) and a methoxy group on the benzene ring modifies the electronic properties of the potential halogen bond donors (bromine and chlorine). While halogens are deactivating due to their strong inductive electron-withdrawing effect, the methoxy group is an activating group due to its electron-donating resonance effect. libretexts.orgmsu.edu This electronic interplay finely tunes the magnitude of the σ-holes on the bromine and chlorine atoms, thereby modulating the strength of any potential halogen bonds.

The influence of halogen bonding on reactivity is a subject of growing interest. These interactions can play a substantial role in reaction mechanisms, particularly in aromatic halogenations and reactions involving halogenated molecules. researchgate.net By forming a halogen bond with a substrate or a catalyst, the electronic properties of the interacting species can be altered, potentially facilitating electron or halogen transfer. researchgate.net For example, a strong halogen bond can pre-organize reactants in a transition state, lowering the activation energy and influencing the stereochemistry or regioselectivity of a reaction.

In analogs of this compound, the bromine and chlorine atoms can act as halogen bond donors to interact with Lewis basic sites of other reagents, solvents, or catalysts. This interaction can influence the reactivity of the aromatic ring in several ways. For instance, in electrophilic aromatic substitution reactions, the halogen substituents are generally deactivating. msu.edu However, their ability to form halogen bonds could influence the approach of an electrophile.

Theoretical calculations on simpler halobenzene systems provide insight into the energetics of these interactions. Quantum mechanical calculations on complexes between various halobenzenes and N-methylacetamide (a model for a peptide bond) show a clear trend in interaction energies, which increase with the size and polarizability of the halogen atom.

Table 1: Calculated Halogen Bond Complex Formation Energies

| Halobenzene Donor | Lewis Base Acceptor | Interaction Type | Calculated Complex Formation Energy (kJ/mol) |

|---|---|---|---|

| Chlorobenzene | N-methylacetamide | Cl···O | 5.4–7.5 |

| Bromobenzene | N-methylacetamide | Br···O | 9.0–12.1 |

| Iodobenzene | N-methylacetamide | I···O | 14.2–17.6 |

Data derived from quantum mechanical calculations, illustrating the relative strength of halogen bonds formed by different halobenzenes with a carbonyl oxygen. acs.org The increasing energy signifies a stronger bond down the halogen group.

Furthermore, the aromatic π-system of the benzene ring itself can act as a halogen bond acceptor. mdpi.comnih.gov Theoretical studies on complexes between heteronuclear halogens and benzene demonstrate that stable interactions are formed, with interaction energies ranging from -27.80 to -37.18 kJ/mol. mdpi.comnih.gov This "halogen-π interaction" is a competitive intermolecular force that can influence crystal packing and molecular recognition. nih.gov For a molecule like this compound, intramolecular or intermolecular halogen-π interactions could affect its conformational preferences and its interactions with other aromatic systems.

The directionality of the halogen bond is another critical feature, with the R-X···Y angle typically being close to 180°. mdpi.comacs.org This geometric constraint can be exploited in crystal engineering and in directing the outcome of chemical reactions. For poly-substituted analogs, competition between multiple potential halogen bond donors (e.g., Br vs. Cl) and acceptors (e.g., the methoxy oxygen, the π-system, or an external Lewis base) would lead to complex energetic landscapes that dictate the preferred interaction sites and geometries, ultimately influencing the molecule's reactivity profile.

Table 2: Properties of Halogen-π Interactions with Benzene

| Halogen Donor Molecule (XD) | Interaction Partner | Interaction Energy Range (kJ/mol) | Dominant Interaction Component |

|---|---|---|---|

| ClF, ICl, BrF, IF | Benzene (π-system) | -27.80 to -37.18 | Electrostatic |

| BrCl, IBr | Benzene (π-system) | -27.80 to -37.18 | Dispersion |

Summary of theoretical findings for complexes between various heteronuclear halogens and benzene, highlighting the nature and strength of halogen-π interactions. mdpi.comnih.gov The dominant force depends on the specific halogen combination.

Advanced Spectroscopic Characterization and Computational Studies

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The precise arrangement of atoms in 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is determined through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For this compound, a multinuclear approach is essential.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the three protons of the methoxy (B1213986) group. The aromatic protons are in different chemical environments and would likely appear as distinct doublets due to coupling with the adjacent ¹⁹F nucleus. The methoxy group protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would display seven unique signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached substituents. The carbon bonded to the fluorine atom (C-1) would show a large C-F coupling constant, while the carbon bonded to the oxygen of the methoxy group (C-3) would appear significantly downfield. The carbons bonded to bromine (C-5) and chlorine (C-2) also exhibit characteristic shifts. rsc.orgnih.gov

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org The spectrum for this compound would show a single resonance for the fluorine atom. The precise chemical shift is highly sensitive to the electronic effects of the other substituents on the ring. researchgate.netnih.gov This signal would be split into a doublet of doublets due to coupling with the two neighboring aromatic protons (H-2 and H-6, ortho and meta coupling, respectively).

The following table summarizes the predicted NMR data for this compound based on established substituent effects in halogenated anisoles.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-4 | ~7.0 - 7.3 | Doublet (d) | Coupling to ¹⁹F. |

| ¹H | H-6 | ~6.8 - 7.1 | Doublet (d) | Coupling to ¹⁹F. |

| ¹H | -OCH₃ | ~3.9 | Singlet (s) | Typical range for an aryl methoxy group. |

| ¹³C | C-1 | ~155 - 160 | Doublet (d) | Directly bonded to F; large ¹JCF coupling expected. |

| ¹³C | C-2 | ~115 - 120 | Singlet (s) or small doublet | Bonded to Cl; may show small ²JCF coupling. |

| ¹³C | C-3 | ~158 - 162 | Singlet (s) or small doublet | Bonded to -OCH₃; may show small ³JCF coupling. |

| ¹³C | C-4 | ~110 - 115 | Singlet (s) or small doublet | Aromatic CH; may show small ³JCF coupling. |

| ¹³C | C-5 | ~112 - 118 | Singlet (s) | Bonded to Br. |

| ¹³C | C-6 | ~105 - 110 | Singlet (s) or small doublet | Aromatic CH; may show small ²JCF coupling. |

| ¹³C | -OCH₃ | ~56 - 60 | Singlet (s) | Methoxy carbon. |

| ¹⁹F | F-1 | -110 to -130 | Triplet (t) or Doublet of Doublets (dd) | Coupling to adjacent aromatic protons. |

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be complex, particularly in the fingerprint region, but would exhibit several characteristic absorption bands.

Key expected vibrational modes include:

Aromatic C-H Stretch: A weak to medium absorption band typically found just above 3000 cm⁻¹ (3050-3100 cm⁻¹).

Aliphatic C-H Stretch: Medium to strong bands from the methoxy group between 2850 and 2960 cm⁻¹.

Aromatic C=C Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-O Ether Stretch: Two distinct bands are expected for the aryl ether linkage: a strong, asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. bartleby.com

C-X Halogen Stretches: Strong absorptions in the fingerprint region (below 1200 cm⁻¹). The C-F stretch is typically found around 1200-1100 cm⁻¹, the C-Cl stretch from 850-550 cm⁻¹, and the C-Br stretch from 690-515 cm⁻¹. libretexts.org

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3050 | Aromatic C-H Stretch | Weak to Medium |

| 2960 - 2850 | Aliphatic C-H Stretch (-OCH₃) | Medium |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |

| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |

| 1200 - 1100 | C-F Stretch | Strong |

| ~1040 | Symmetric C-O-C Stretch (Aryl Ether) | Medium |

| 850 - 550 | C-Cl Stretch | Strong |

| 690 - 515 | C-Br Stretch | Strong |

While NMR and IR provide data on the compound's structure and functional groups, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles.

This technique would definitively confirm the substitution pattern on the benzene ring and reveal subtle distortions from ideal geometry caused by steric hindrance between the adjacent bulky substituents (Br, Cl, F, OCH₃). Furthermore, analysis of the crystal packing would provide invaluable insight into the intermolecular interactions governing the solid-state assembly. nih.gov Given the presence of multiple halogen atoms, the formation of halogen bonds (e.g., C-Br···O, C-Cl···F) is a distinct possibility. researchgate.netnih.gov These directional, non-covalent interactions, along with potential π-π stacking of the aromatic rings, would dictate the material's crystal lattice and its macroscopic properties. mdpi.com

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov In its ground state, this compound is a diamagnetic molecule with a closed-shell electron configuration, meaning all its electrons are paired. Consequently, the neutral molecule is "ESR silent" and would not produce a signal.

However, ESR spectroscopy would be an essential tool for studying reaction mechanisms involving this compound that proceed through radical intermediates. libretexts.org For instance, if the molecule were to undergo a single-electron reduction to form a radical anion, ESR could detect this transient species. The resulting spectrum would exhibit a complex hyperfine structure due to the coupling of the unpaired electron with the magnetic nuclei in the molecule (¹H, ¹⁹F, and the various isotopes of Cl and Br). Analysis of these hyperfine coupling constants would provide a detailed map of the unpaired electron's spin density distribution across the aromatic ring, offering critical evidence for the proposed mechanistic pathway. acs.orgnih.gov

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, are vital for complementing experimental data. They allow for the investigation of structures and properties that may be difficult to measure and provide a deeper theoretical understanding of chemical behavior.

Density Functional Theory (DFT) has become a standard tool in modern chemistry for its balance of accuracy and computational efficiency. For a molecule like this compound, DFT calculations can provide a wealth of information. osu.edu

Structural and Spectroscopic Prediction: DFT can be used to calculate the optimized molecular geometry in the gas phase, providing theoretical bond lengths and angles. It is also widely used to predict spectroscopic data; calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental results to aid in spectral assignment and confirm the structure. diva-portal.orgmdpi.com

Analysis of Electronic Structure: DFT calculations can generate a molecular electrostatic potential (MEP) map, which illustrates the electron density distribution. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, allowing for predictions about its reactivity and intermolecular interactions.

Mechanistic Investigations: Perhaps the most powerful application of DFT is in the study of reaction mechanisms. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire potential energy surface for a given reaction. researchgate.net This allows for the determination of activation energies, reaction thermodynamics, and the feasibility of different pathways (e.g., for nucleophilic aromatic substitution), providing insights that are often inaccessible through experimental means alone. princeton.edu

The table below outlines the key applications of DFT in studying this compound.

| DFT Application | Information Gained | Relevance |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure; comparison with X-ray data. |

| Frequency Calculation | Vibrational modes and frequencies (IR/Raman) | Aids in the assignment of experimental FT-IR spectra. |

| NMR Shielding Calculation | Predicted ¹H, ¹³C, ¹⁹F chemical shifts | Confirms structural assignments from experimental NMR spectra. |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor sites | Predicts sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies and distributions | Rationalizes reactivity and electronic transitions. |

| Transition State Search | Structure and energy of transition states | Elucidates reaction mechanisms and calculates activation energy barriers. |

Density Functional Theory (DFT) Calculations for Mechanistic Studies

Proton Affinity and Local Reactivity Indices

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. For aromatic compounds, the proton affinity of different ring carbons can be a strong indicator of where an electrophile will attack. The site with the highest proton affinity is generally the most nucleophilic and, therefore, the most likely site for electrophilic aromatic substitution.

Local reactivity indices, derived from conceptual density functional theory (DFT), provide a more nuanced picture of reactivity. These indices, such as the Fukui function and local softness, can distinguish between the reactivity of different atoms within the molecule, offering predictions for nucleophilic, electrophilic, and radical attacks. For this compound, these indices would be calculated for each carbon atom on the benzene ring to predict the regioselectivity of substitution reactions. The electron-donating methoxy group (-OCH3) and the electron-withdrawing halogen substituents (-F, -Cl, -Br) would have opposing effects on the electron density of the ring, making the calculation of local reactivity indices essential for accurate predictions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -OCH3 | -I (weakly withdrawing) | +R (strongly donating) | Activating |

| -F | -I (strongly withdrawing) | +R (weakly donating) | Deactivating |

| -Cl | -I (strongly withdrawing) | +R (weakly donating) | Deactivating |

| -Br | -I (strongly withdrawing) | +R (weakly donating) | Deactivating |

Energy Profiles of Reaction Pathways

The energy profiles of reaction pathways for electrophilic aromatic substitution on this compound can be computationally modeled to understand the kinetics and thermodynamics of potential reactions. These profiles map the energy of the system as the reaction progresses from reactants to products, passing through transition states and intermediates.

Molecular Dynamics (MD) Simulations to Probe Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its intermolecular interactions in various environments, such as in a solvent or in the solid state.

These simulations would model the non-covalent interactions that govern the molecule's behavior, including:

Van der Waals forces: These are ubiquitous interactions arising from temporary fluctuations in electron density.

Dipole-dipole interactions: Due to the presence of polar C-F, C-Cl, C-Br, and C-O bonds, the molecule possesses a net dipole moment, leading to electrostatic interactions with other polar molecules.

Halogen bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis bases.

By simulating a system containing multiple molecules of this compound, one can predict macroscopic properties such as its boiling point, solubility, and crystal packing arrangement.

Prediction of Regioselectivity and Reactivity in Aromatic Substitution

The prediction of regioselectivity in electrophilic aromatic substitution is a key aspect of understanding the reactivity of this compound. The directing effects of the substituents on the benzene ring determine the position of electrophilic attack.

Methoxy group (-OCH3): This is a strongly activating ortho-, para-director due to its strong resonance electron-donating effect.

Fluorine (-F), Chlorine (-Cl), and Bromine (-Br): These are deactivating ortho-, para-directors. Their strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack, but their resonance electron-donating effect directs incoming electrophiles to the ortho and para positions.

Computational methods like the RegioSQM server can predict the regioselectivity of electrophilic aromatic substitution reactions by identifying the aromatic carbon atom with the lowest protonation energy. rsc.org For this compound, the positions ortho and para to the methoxy group are expected to be the most nucleophilic. However, the steric hindrance from the adjacent chloro and fluoro groups, as well as the electronic effects of all substituents, must be considered to make a definitive prediction. The interplay of these activating and deactivating groups, along with their directing effects, will ultimately determine the final product distribution in an electrophilic aromatic substitution reaction. msu.edu

| Position | Directing Effects of Substituents | Predicted Reactivity |

| C4 | Para to -F, Ortho to -Br, Meta to -OCH3 and -Cl | Likely site of substitution |

| C6 | Ortho to -F and -OCH3, Meta to -Br and -Cl | Potentially favored site due to ortho-para direction from OCH3, but may have steric hindrance |

Derivatization and Functionalization of 5 Bromo 2 Chloro 1 Fluoro 3 Methoxybenzene

Introduction of New Functionalities via Selective Transformations

The reactivity of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is largely dictated by its substituents. The carbon-bromine bond is the most susceptible to transformation, providing a key site for introducing new functional groups. This selective reactivity is fundamental to its utility as a building block.

Key transformations include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene ring, enhanced by the three halogen atoms, facilitates SNAr reactions. While the bromine atom is a primary site for such reactions, the conditions can be tailored to target specific positions.

Metal-Catalyzed Cross-Coupling: The carbon-bromine bond is an excellent handle for transition-metal-catalyzed reactions, which are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.

Electrophilic Substitution: Although the ring is deactivated by the halogens, the methoxy (B1213986) group is an ortho-, para-director, potentially guiding electrophiles to specific positions under controlled conditions.

The strategic placement of different halogens allows for selective and sequential reactions, giving chemists precise control over the synthesis of complex molecules.

Strategies for the Synthesis of Complex Molecules

The true value of this compound lies in its application as an intermediate for building intricate molecules with specific functions. Its pre-functionalized structure offers a significant advantage, streamlining synthetic pathways.

Halogenated aromatic compounds are crucial motifs in medicinal chemistry. This compound is employed as a precursor for more complex molecules in the pharmaceutical industry. The presence of multiple halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. By selectively modifying the bromine, chlorine, or other positions on the ring, chemists can generate libraries of compounds for drug discovery programs. For instance, similar bromo-chloro-benzoic acid derivatives serve as important starting materials for antidiabetic drugs. google.com

The development of new pesticides and herbicides relies on the synthesis of novel, highly functionalized organic molecules. Polyhalogenated benzene derivatives are foundational in the synthesis of a wide range of agrochemicals. The specific substitution pattern of this compound makes it a valuable intermediate for creating active ingredients designed for crop protection. myskinrecipes.com The carbon-bromine bond is particularly useful for further functionalization to produce a variety of fluorine-containing agrochemical products.

Formation of Carbon-Carbon Bonds

Creating new carbon-carbon (C-C) bonds is a central goal of organic synthesis. For this compound, this is most effectively achieved through cross-coupling reactions, with C-H functionalization representing a more modern, alternative approach.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and have been recognized with the 2010 Nobel Prize in Chemistry. libretexts.org The carbon-bromine bond in this compound is highly reactive in these transformations.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used due to the mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.govbeilstein-journals.org

Stille Coupling: This involves the reaction with an organotin compound. libretexts.org

Negishi Coupling: This utilizes an organozinc reagent.

Sonogashira Coupling: This reaction forms a C-C bond with a terminal alkyne.

These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgacs.org

| Reaction Name | Organometallic Reagent (R-M) | General Product Structure |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Aryl-R |

| Stille | R-Sn(Alkyl)₃ (Organostannane) | Aryl-R |

| Negishi | R-ZnX (Organozinc) | Aryl-R |

| Sonogashira | R-C≡C-H (Terminal Alkyne) | Aryl-C≡C-R |

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions applicable to this compound for C-C bond formation.

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering an atom-economical way to form new bonds by converting an existing C-H bond directly, thereby avoiding pre-functionalization steps. sigmaaldrich.commdpi.com This approach represents a paradigm shift from traditional cross-coupling methods that rely on pre-existing functional groups like halides. sigmaaldrich.com

For a polysubstituted arene like this compound, C-H functionalization presents both opportunities and challenges. The primary challenge is achieving regioselectivity—directing the reaction to a specific one of the two available C-H bonds on the ring. This is often accomplished by using a directing group on the substrate that coordinates to the metal catalyst, bringing it into proximity with a particular C-H bond, typically at the ortho position. acs.org In the absence of a strong directing group, regioselectivity can be influenced by the electronic and steric properties of the existing substituents. rsc.org While cross-coupling at the C-Br bond is the more conventional and predictable method for this substrate, C-H functionalization offers a modern, alternative route for creating novel derivatives.

Formation of Carbon-Heteroatom Bonds (excluding C-halogen)

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur onto the aromatic core of this compound can lead to a diverse array of derivatives with potential applications in medicinal chemistry and materials science. While direct experimental data on this specific compound is limited, the reactivity can be inferred from established methodologies for the functionalization of polyhalogenated and polysubstituted benzenes.

The formation of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) being two of the most powerful strategies.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgacsgcipr.orgyoutube.com For a substrate like this compound, the challenge lies in the chemoselective activation of one C-halogen bond over the others. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the trend I > Br > Cl > F. Therefore, the C-Br bond is the most likely site for initial oxidative addition to the palladium catalyst. The reaction would typically employ a palladium precursor, a suitable phosphine or carbene ligand, and a base. The choice of ligand is crucial for reaction efficiency and can influence the selectivity. youtube.com

For instance, the amination of 3-bromo-4-fluoro-acetophenone has been shown to proceed selectively at the C-Br bond over the C-F bond. researchgate.net By analogy, the reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst would be expected to yield the corresponding 5-amino-2-chloro-1-fluoro-3-methoxybenzene derivative.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are another important route to aryl amines, particularly when the aromatic ring is activated by strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, and its rate is influenced by the nature of the leaving group and the stability of the intermediate Meisenheimer complex. libretexts.orgchemistrysteps.com In SNAr, the reactivity of halogens is typically F > Cl > Br > I, which is the reverse of the trend observed in many metal-catalyzed reactions. libretexts.org This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. libretexts.org

Given the substitution pattern of this compound, the fluorine atom is ortho to a chlorine atom and para to a bromine atom. The methoxy group is a moderate electron-donating group. For an SNAr reaction to occur readily with an amine, stronger activation by electron-withdrawing groups would generally be required. masterorganicchemistry.com However, under forcing conditions (high temperature and pressure), nucleophilic substitution of a halogen might be possible. The regioselectivity would depend on the specific reaction conditions and the relative activation of each position.

Amidation reactions, leading to the formation of an amide bond with the aromatic ring, can also be achieved through similar palladium-catalyzed cross-coupling methodologies, using amides as the nitrogen source.

Table 1: Comparison of Potential Amination Strategies for this compound (Analogous Systems)

| Reaction Type | Typical Catalyst/Reagent | Expected Reactive Site | General Conditions | Reference |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursor, phosphine ligand, base (e.g., NaOtBu, K₂CO₃) | C-Br | Inert atmosphere, solvent (e.g., toluene, dioxane), elevated temperature | wikipedia.orgacsgcipr.org |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (amine), often requires electron-withdrawing groups | C-F (if activated) | Polar aprotic solvent (e.g., DMSO), high temperature | masterorganicchemistry.comlibretexts.org |

Etherification and Alkoxylation

The synthesis of aryl ethers from halogenated precursors can be accomplished through several methods, most notably the Ullmann condensation and palladium-catalyzed C-O coupling reactions.

Ullmann Condensation: The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base. wikipedia.orgsynarchive.comchemeurope.com This reaction typically requires high temperatures and polar aprotic solvents. For this compound, the C-Br bond would be the most likely to react under these conditions. The reaction with a phenol would yield a 5-phenoxy-2-chloro-1-fluoro-3-methoxybenzene derivative. Modern variations of the Ullmann reaction often use ligands to facilitate the copper-catalyzed coupling at lower temperatures. arkat-usa.org

Palladium-Catalyzed Etherification: Similar to the Buchwald-Hartwig amination, palladium-catalyzed C-O coupling reactions can be used to form aryl ethers from aryl halides and alcohols or phenols. The reactivity trend of the halogens is again expected to be Br > Cl. Therefore, selective etherification at the C-5 position (bromine) would be anticipated.

Alkoxylation, the introduction of an alkoxy group, can be achieved by reacting the aryl halide with an alkoxide. Both copper- and palladium-catalyzed systems can be employed for this transformation.

Table 2: Potential Etherification Methods for this compound (Analogous Systems)

| Reaction Type | Typical Catalyst/Reagent | Expected Reactive Site | General Conditions | Reference |

| Ullmann Condensation | Cu(I) salt, base (e.g., K₂CO₃), phenol | C-Br | High temperature, polar aprotic solvent (e.g., DMF, pyridine) | wikipedia.orgsynarchive.com |

| Palladium-Catalyzed C-O Coupling | Pd catalyst, ligand, base, alcohol/phenol | C-Br | Inert atmosphere, solvent, elevated temperature | organic-chemistry.org |

Thiolation

The introduction of a sulfur-containing functional group can be achieved through various metal-catalyzed cross-coupling reactions. Palladium-catalyzed thiolation, analogous to the Buchwald-Hartwig amination, allows for the coupling of aryl halides with thiols to form aryl thioethers. wikipedia.org The C-Br bond in this compound would be the most susceptible to this transformation, leading to the formation of a 5-(alkylthio)- or 5-(arylthio)-2-chloro-1-fluoro-3-methoxybenzene derivative.

Recent developments have also focused on the use of thiol-free reagents, such as xanthates, which can serve as a source of sulfur in the synthesis of thioethers from aryl halides. mdpi.com This approach avoids the use of often malodorous thiols. Additionally, copper-catalyzed methods for the synthesis of aryl thioethers from aryl halides and thiols or their corresponding salts have been well-established. core.ac.uk

Asymmetric Synthesis Approaches Incorporating Halogenated Arenes

Halogenated arenes are valuable building blocks in asymmetric synthesis, often serving as precursors for cross-coupling reactions or as directing groups in C-H activation. While specific asymmetric syntheses starting from this compound have not been reported, general strategies can be considered.

The development of chiral ligands is central to metal-catalyzed asymmetric synthesis. thieme-connect.com For instance, chiral phosphine ligands are widely used in palladium-catalyzed reactions to induce enantioselectivity. A potential application for a chiral derivative of this compound could be in an asymmetric cross-coupling reaction, where a chiral catalyst system differentiates between enantiotopic positions or faces of a prochiral substrate.

Furthermore, the field of asymmetric C-H activation has seen significant advances. nih.govresearchgate.net In such reactions, a directing group on the aromatic ring guides a metal catalyst to a specific C-H bond, where functionalization occurs. A functional group introduced onto the this compound scaffold could potentially act as a directing group for a subsequent asymmetric C-H activation at one of the adjacent C-H positions. The stereochemical outcome of such a reaction would be controlled by a chiral ligand on the metal catalyst. nih.govresearchgate.net

The halogens themselves can influence the stereoselectivity of certain reactions. In some cases, halogen bonding or steric effects can play a role in directing the approach of a reagent to a chiral center. While speculative for this particular molecule, the unique arrangement of halogens and the methoxy group could potentially be exploited in future asymmetric methodologies.

Environmental and Industrial Implications Excluding Physical/chemical Properties, Dosage/administration

Considerations in Large-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of complex molecules like 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene presents numerous challenges that necessitate careful process optimization. The primary goals in large-scale synthesis are to ensure the process is economical, safe, and environmentally sustainable while maintaining high yield and purity of the final product.

Several factors must be considered for the industrial production of halogenated benzene derivatives. These include the cost and availability of starting materials, the efficiency and selectivity of the chemical reactions, and the ease of product purification. For instance, processes involving expensive reagents, such as certain lithium salts, can render a synthesis route economically unviable for large-scale production. google.com Similarly, the use of hazardous or carcinogenic catalysts, like hexamethyl phosphoric acid triamide, is highly undesirable in industrial applications due to safety and environmental concerns. google.com

Process optimization often focuses on several key areas:

Reaction Conditions: Optimizing temperature, pressure, and reaction time is essential for maximizing yield and minimizing the formation of byproducts. Continuous flow processes and automated reactors are often employed in industrial settings to ensure precise control over these parameters.

Purification Methods: Purification techniques that are difficult to scale up, such as silica gel chromatography, are often avoided. google.com Instead, methods like distillation, crystallization, and extraction are preferred for their efficiency and applicability to large quantities.

Solvent Use: The choice of solvent is critical. Ideally, solvents should be non-toxic, recyclable, and have a low environmental impact. Minimizing the volume of solvent used is also a key consideration in green chemistry.

Waste Management: Industrial synthesis generates waste streams that must be managed responsibly. This includes the treatment of effluents and the disposal or recycling of byproducts and spent reagents.

| Factor | Objective | Example Challenges for Related Compounds |

|---|---|---|

| Starting Materials | Low cost, high availability, low toxicity | Use of expensive lithium salts. google.com |

| Catalysts | High efficiency, recyclability, non-carcinogenic | Use of carcinogenic hexamethyl phosphoric acid triamide. google.com |

| Reaction Selectivity | High selectivity to minimize byproduct formation | Unselective nitration reactions leading to isomeric mixtures. google.com |

| Purification | Scalable and cost-effective methods | Reliance on silica gel chromatography, which is difficult to perform on a large scale. google.com |

| Process Safety | Minimize use of hazardous reagents and conditions | Handling of unstable diazonium salts. google.com |

Formation of Halogenated Organics in Environmental Contexts

Halogenated organic compounds (HOCs) are a broad class of chemicals that have found widespread use in various industrial and agricultural applications. epa.gov However, their persistence in the environment and potential for adverse health effects are significant concerns. epa.govnih.gov HOCs can enter the environment through direct release from industrial processes, use as pesticides or herbicides, or as unintentional byproducts of activities such as waste incineration and water disinfection. murdoch.edu.au

While there is no specific information on the environmental formation of this compound, the principles governing the formation of halogenated aromatics can provide insights. Substituted benzenes can undergo halogenation reactions in the environment through various biotic and abiotic processes. For instance, in industrial wastewater streams or contaminated soils, microbial enzymes can sometimes catalyze the halogenation of organic precursors.

The persistence of halogenated compounds in the environment is often due to their resistance to breakdown by soil bacteria. ncert.nic.in The carbon-halogen bond is generally strong, making these compounds recalcitrant to natural degradation processes. This can lead to their bioaccumulation in the food chain, posing risks to wildlife and human health. nih.gov

| Aspect | Description | Relevance |

|---|---|---|

| Sources | Industrial production, agricultural use, unintentional byproducts of combustion and disinfection. nih.govmurdoch.edu.au | Potential for release during synthesis or use of related products. |

| Persistence | Resistant to natural degradation due to strong carbon-halogen bonds. ncert.nic.in | Likely to persist in the environment if released. |

| Bioaccumulation | Tendency to accumulate in the fatty tissues of organisms, concentrating up the food chain. nih.gov | A potential concern for highly halogenated compounds. |

| Toxicity | Many HOCs are toxic, mutagenic, or carcinogenic. nih.gov | The toxicological profile of this specific compound is not well-documented in the provided context. |

Advanced Materials Synthesis and Applications

The unique substitution pattern of this compound makes it a potentially valuable building block in the synthesis of advanced materials. The presence of multiple, different halogen atoms and a methoxy (B1213986) group on the benzene ring provides several reactive sites that can be selectively functionalized. This allows for the precise tuning of the electronic, optical, and physical properties of the resulting materials.

The functionalization of materials, particularly carbon-based materials, is a key strategy for developing new technologies in areas such as catalysis, energy conversion, and biomedicine. researchgate.netmdpi.com By attaching specific molecules or functional groups to a material's surface, its properties can be tailored for a particular application. mdpi.com Halogenated aromatic compounds can serve as the precursors for these functional groups.

Potential applications for materials derived from this compound could include:

Liquid Crystals: The rigid, rod-like structure of the benzene core, combined with the polar substituents, is a common feature in molecules designed for liquid crystal displays. The specific arrangement of the halogens and methoxy group can influence the mesophase behavior and electro-optical properties.

Polymers: The compound can be used as a monomer or a cross-linking agent in the synthesis of specialty polymers. The halogens can be used as sites for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers with interesting electronic and photophysical properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Pharmaceutical and Agrochemical Intermediates: Highly substituted benzene rings are common scaffolds in many biologically active molecules. The ability to selectively react at the different halogen positions makes this compound a versatile intermediate for creating complex target molecules. For example, the carbon-bromine bond can be used for further functionalization to build more complex structures. google.com

The field of materials science is continually seeking new molecular building blocks to create materials with enhanced performance. The controlled arrangement of functional groups on an aromatic core, as seen in this compound, is a fundamental approach to achieving this goal.

常见问题

Q. Table 1: Comparative Purity of Halogenated Benzenes via Different Techniques

| Compound | Method | Purity | Evidence ID |

|---|---|---|---|

| 5-Bromo-2-chlorobenzoic acid | HLC | >95% | |

| 5-Bromo-2-methoxyphenol | HLC | >95% | |

| 5-Bromo-3-methoxybenzoic acid | HPLC | >97% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。